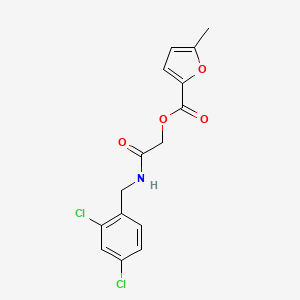
2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 5-methylfuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 5-methylfuran-2-carboxylate is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a dichlorobenzyl group, an amino group, and a furan ring, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 5-methylfuran-2-carboxylate typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with an amine to form the 2,4-dichlorobenzylamine intermediate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.
Esterification: The next step involves the esterification of 5-methylfuran-2-carboxylic acid with the amino intermediate. This is typically achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. Continuous flow reactors may also be employed to streamline the synthesis process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives from the reduction of the carbonyl group.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 5-methylfuran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Wirkmechanismus
The mechanism by which 2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 5-methylfuran-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with hydrophobic pockets in proteins, while the amino and carbonyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 5-methylpyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 5-methylfuran-2-carboxylate imparts unique electronic properties and reactivity compared to its thiophene and pyrrole analogs. This can influence its interaction with biological targets and its overall chemical behavior.
Eigenschaften
Molekularformel |
C15H13Cl2NO4 |
|---|---|
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl] 5-methylfuran-2-carboxylate |
InChI |
InChI=1S/C15H13Cl2NO4/c1-9-2-5-13(22-9)15(20)21-8-14(19)18-7-10-3-4-11(16)6-12(10)17/h2-6H,7-8H2,1H3,(H,18,19) |
InChI-Schlüssel |
HXOAZXZUXBCVOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B10815757.png)
![2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B10815758.png)
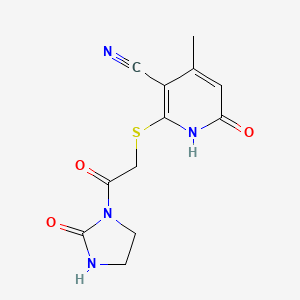
![(2E)-5-[(4-methylphenyl)methyl]-2-[(pyridin-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B10815769.png)
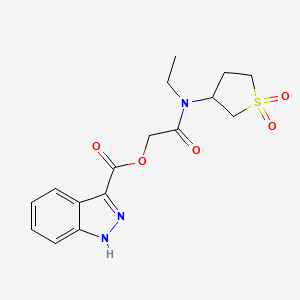
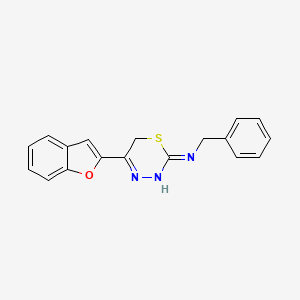
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-YL]-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)ethan-1-one](/img/structure/B10815782.png)
![2-({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B10815786.png)
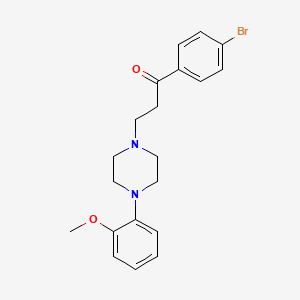
![2-{4-[(4-Fluorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10815810.png)
![5-Chloro-3-(2,6-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815819.png)
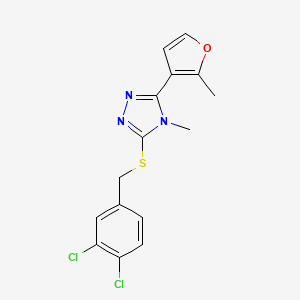
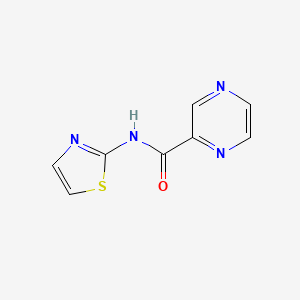
![7-((5-(4-Fluorophenyl)-2H-tetrazol-2-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10815849.png)
